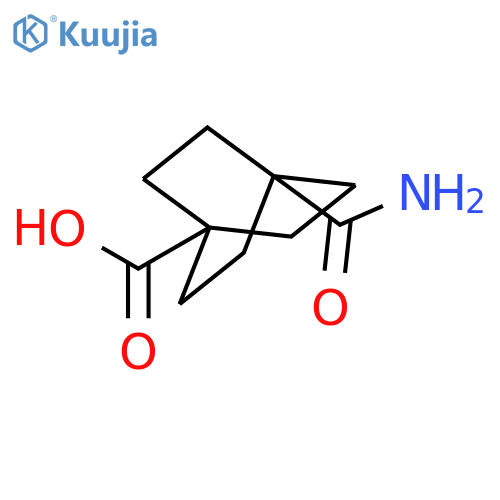

Cas no 1160591-75-2 (4-carbamoylbicyclo2.2.2octane-1-carboxylic acid)

4-carbamoylbicyclo2.2.2octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid

- 1-carbamoylbicyclo[2.2.2]octane-4-carboxylic acid

- 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid

- DTXSID80743488

- SCHEMBL14046259

- 1160591-75-2

- DB-367659

- 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylicacid

- EN300-190336

- CS-0441591

- G82723

- BICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID, 4-(AMINOCARBONYL)-

-

- インチ: InChI=1S/C10H15NO3/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h1-6H2,(H2,11,12)(H,13,14)

- InChIKey: QEKBJHIBPLRQFD-UHFFFAOYSA-N

- ほほえんだ: NC(C12CCC(CC1)(C(O)=O)CC2)=O

計算された属性

- せいみつぶんしりょう: 197.10519334g/mol

- どういたいしつりょう: 197.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 80.4Ų

4-carbamoylbicyclo2.2.2octane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-190336-0.5g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 0.5g |

$645.0 | 2023-09-18 | ||

| Enamine | EN300-190336-0.25g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 0.25g |

$617.0 | 2023-09-18 | ||

| Enamine | EN300-190336-5g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 5g |

$1945.0 | 2023-09-18 | ||

| A2B Chem LLC | AA14717-500mg |

4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 95%+ | 500mg |

$1780.00 | 2024-04-20 | |

| Chemenu | CM130803-1g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 95% | 1g |

$*** | 2023-04-03 | |

| Enamine | EN300-190336-10.0g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 10g |

$2884.0 | 2023-06-03 | ||

| Enamine | EN300-190336-0.1g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 0.1g |

$591.0 | 2023-09-18 | ||

| Chemenu | CM130803-1g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 95% | 1g |

$356 | 2021-08-05 | |

| Enamine | EN300-190336-2.5g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 2.5g |

$1315.0 | 2023-09-18 | ||

| Enamine | EN300-190336-5.0g |

4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |

1160591-75-2 | 5g |

$1945.0 | 2023-06-03 |

4-carbamoylbicyclo2.2.2octane-1-carboxylic acid 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

4-carbamoylbicyclo2.2.2octane-1-carboxylic acidに関する追加情報

4-カルバモイルビシクロ[2.2.2]オクタン-1-カルボン酸(CAS No. 1160591-75-2)の総合解説:特性・応用・研究動向

4-カルバモイルビシクロ[2.2.2]オクタン-1-カルボン酸(4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid)は、複雑なビシクロ構造とカルバモイル基を有する有機化合物です。CAS番号1160591-75-2で登録され、医薬品中間体や材料科学分野での潜在的な応用が注目されています。近年、創薬化学や高分子材料設計の分野で、この化合物の特異な立体構造が分子認識や自己組織化に与える影響に関する研究が活発化しています。

本化合物の最大の特徴は、ビシクロ[2.2.2]オクタン骨格の剛直性と、カルボン酸およびアミド基の双方向性官能基です。このユニークな組み合わせにより、分子エレクトロニクス材料やターゲットドラッグデリバリーシステムの構築要素としての利用が検討されています。特に、AI創薬やコンピュテーショナルケミストリーの進展に伴い、類似構造のビシクロ化合物に対する需要が高まっている背景があります。

合成方法に関しては、ビシクロ[2.2.2]オクタン骨格の構築にディールス・アルダー反応を応用する手法が主流です。さらに、位置選択的アミド化やカルボン酸保護などの多段階反応を経て、高純度の最終生成物が得られます。最近の研究では、フローケミストリー技術を導入することで、従来法に比べて収率向上と廃棄物削減を両立するプロセス開発が報告されています。

分析技術の面では、NMR分光法(特に13C-NMRと1H-NMR)による構造確認が必須です。また、質量分析(LC-MS)を用いた純度評価や、X線結晶構造解析による立体配置の決定が行われます。これらの分析データは、創薬データベースや材料インフォマティクスプラットフォームに蓄積され、機械学習を活用した新規化合物設計の基盤データとして活用されています。

市場動向として、バイオ医薬品やスマートマテリアル分野での需要拡大が予測されています。特に、持続可能な化学プロセス(サステナブルケミストリー)の観点から、グリーン合成法による製造技術の開発が企業間競争の焦点となっています。2023年の調査では、類似構造のビシクロ化合物市場は年平均成長率5.8%で拡大すると予測されており、4-カルバモイルビシクロ[2.2.2]オクタン-1-カルボン酸もその恩恵を受ける可能性が高いです。

安全性に関する情報では、現時点で重大な健康リスクや環境ハザードは報告されていません。ただし、取り扱い時には標準的な実験室安全基準(適切な防護具の使用や局所排気装置の設置)を遵守する必要があります。詳細な毒性学的データについては、さらなる研究が待たれる状況です。

将来展望として、ナノテクノロジーとバイオメディカル工学の融合領域での応用が期待されています。例えば、ドラッグデリバリーキャリアやバイオセンサーの構築要素としての利用可能性が研究されています。また、人工知能を活用した分子設計(AI分子生成)の進展に伴い、本化合物をテンプレートとした新規機能性材料の開発が加速する可能性があります。

研究者が特に注目しているのは、本化合物の立体電子効果と分子間相互作用の特性です。これらの特性を活用すれば、高選択的触媒や分子認識素子の開発につながる可能性があります。また、クリーンエネルギー分野では、水素貯蔵材料やイオン伝導体の構成単位としての応用研究も始まっています。

学術文献を検索する際のキーワードとしては、"bicyclo[2.2.2]octane derivatives"、"rigid carbamoyl carboxylic acids"、"pharmaceutical intermediates"などが有効です。また、特許検索では"drug delivery scaffold"や"molecular recognition platform"といった用語と組み合わせると、関連技術を効率的に見つけることができます。

1160591-75-2 (4-carbamoylbicyclo2.2.2octane-1-carboxylic acid) 関連製品

- 99189-60-3(1,1-Cyclohexanediacetic Acid Monoamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)